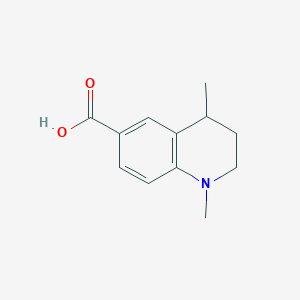

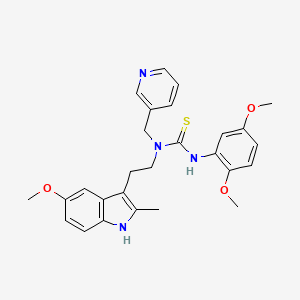

1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a chemical compound . It is a derivative of tetrahydroquinoline, which is an important structural motif of various natural products and therapeutic lead compounds .

Synthesis Analysis

Tetrahydroquinoline derivatives have been synthesized through various methods. One of the common methods is the Pictet-Spengler reaction . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .Chemical Reactions Analysis

Tetrahydroquinoline derivatives have been involved in various chemical reactions. One of the notable reactions is the C(1)-functionalization of tetrahydroquinolines via multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Applications De Recherche Scientifique

Tetrahydroisoquinoline Derivatives in Therapeutics

1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid belongs to the class of compounds known as Tetrahydroisoquinolines (THIQs), which are recognized for their broad therapeutic potential. THIQ derivatives have been extensively studied for their applications in treating a variety of diseases, including cancer, malaria, central nervous system disorders, cardiovascular and metabolic disorders. Their anticancer properties have been particularly highlighted with the US FDA's approval of trabectedin for soft tissue sarcomas, marking a significant milestone in anticancer drug discovery. THIQ derivatives demonstrate promise as candidates for infectious diseases and as novel drugs with unique mechanisms of action (Singh & Shah, 2017).

Antioxidant Applications

The antioxidant properties of similar compounds to this compound have been investigated for various applications. For instance, studies on ethoxyquin, a related compound, have demonstrated its efficacy in protecting polyunsaturated fatty acids in fish meal against oxidation, highlighting its importance in preventing spontaneous combustion of fish meal. This research underscores the potential of THIQ derivatives in food preservation and as powerful antioxidants, with implications for extending shelf life and enhancing food safety (de Koning, 2002).

Biocatalyst Inhibition by Carboxylic Acids

This compound, as a carboxylic acid, has relevance in studies related to biocatalyst inhibition. Carboxylic acids are known for their role in inhibiting microbes at concentrations below the desired yield and titer in the production of biorenewable chemicals. Understanding the impact of carboxylic acids on microbial cells, including damage to the cell membrane and internal pH decrease, is crucial for developing strategies to increase microbial robustness. This research has implications for improving industrial performance of engineered microbes in producing biorenewable fuels and chemicals (Jarboe, Royce, & Liu, 2013).

Orientations Futures

Tetrahydroquinoline derivatives have garnered significant attention in the scientific community due to their broad range of applications . They have broad applications in asymmetric catalysis as chiral scaffolds . Therefore, various new and environmentally friendly methods for the synthesis of tetrahydroquinoline derivatives are on the rise .

Propriétés

IUPAC Name |

1,4-dimethyl-3,4-dihydro-2H-quinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-5-6-13(2)11-4-3-9(12(14)15)7-10(8)11/h3-4,7-8H,5-6H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIRWAHCIFCQPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C2=C1C=C(C=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethoxy-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2729822.png)

![2-[1-[(4-Methylphenyl)methyl]indol-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2729830.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/no-structure.png)

![N-benzyl-1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2729834.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbutan-1-one](/img/structure/B2729840.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2729844.png)